molecular formula C13H24N2O2 B13000581 tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate

Cat. No.: B13000581
M. Wt: 240.34 g/mol
InChI Key: MAKONFGDMPDBED-MTULOOOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound features a bicyclic octahydro-1H-isoindole core with a tert-butyl carbamate group at the 5-position. The stereochemistry is defined as (3aS,7aR)-rel, indicating a specific relative configuration of the fused bicyclic system.
CAS Number: 1037383-91-7 (specified for the (3aS,7aR)-rel stereoisomer) .
Role: Primarily used as a protected amine intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) receptors or enzyme inhibitors .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-yl]carbamate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-5-4-9-7-14-8-10(9)6-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11?/m0/s1

InChI Key

MAKONFGDMPDBED-MTULOOOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC[C@H]2CNC[C@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CNCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate typically involves the reaction of an appropriate isoindole derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the isoindole ring or the tert-butyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce fully saturated or partially reduced isoindole rings.

Scientific Research Applications

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The isoindole ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Core Scaffolds

a. tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate [(±)-3]
  • CAS: Not explicitly provided.
  • Structure: Contains a 6-oxabicyclo[3.2.1]octenone core instead of isoindole.
  • Synthesis : Derived via dehydroiodination of iodolactones, indicating higher reactivity in ring-opening reactions compared to the isoindolyl carbamate .
  • Applications : Intermediate in alkaloid synthesis; less stable due to the strained oxabicyclic system.
b. rel-tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate
  • CAS : 2696257-89-1 .
  • Structure: Pyranopyrrolidine core replaces isoindole, introducing an oxygen atom in the fused ring.

Stereochemical Variants

tert-Butyl (octahydro-1H-isoindol-5-yl)carbamate (Unspecified Stereochemistry)
  • CAS : 1212387-46-6 .
  • Key Difference: Lack of defined stereochemistry (rel- notation absent) reduces specificity in chiral environments.
  • Utility: Less preferred in enantioselective synthesis but cost-effective for non-stereospecific applications .

Pharmacologically Active Carbamates

ZK159222
  • Structure : Complex polycyclic carbamate with a cyclopropane carboxylate group .
  • Role : Nuclear receptor modulator (e.g., vitamin D receptor), contrasting with the simpler isoindolyl carbamate’s use as an intermediate .

Data Table: Comparative Analysis

Compound Name CAS Number Core Structure Key Functional Groups Stability/Reactivity Notes Applications
tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate 1037383-91-7 Isoindole tert-Butyl carbamate High stability; inert to mild acids Medicinal chemistry intermediate
tert-Butyl (1R,2S,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate N/A Oxabicyclo[3.2.1]octen Carbamate, ketone Reactive; prone to ring-opening Alkaloid synthesis
rel-tert-Butyl ((3aS,7aR)-octahydropyrano[3,4-c]pyrrol-3a-yl)carbamate 2696257-89-1 Pyranopyrrolidine Carbamate, ether Heat-sensitive; requires dry storage Chiral building block
ZK159222 N/A Polycyclic indene Carbamate, cyclopropane High bioactivity; complex handling Nuclear receptor modulation

Research Findings and Key Differentiators

Stereochemical Specificity

The (3aS,7aR)-rel configuration of the target compound ensures precise orientation for receptor binding in drug candidates, unlike its unspecified stereoisomer (CAS 1212387-46-6), which shows reduced enantiomeric purity .

Reactivity and Stability

  • The isoindolyl carbamate’s fully saturated core enhances stability under acidic conditions compared to the strained oxabicyclic analogue (±)-3, which undergoes facile ring-opening .
  • The pyranopyrrolidine variant (CAS 2696257-89-1) exhibits lower thermal stability, necessitating strict storage protocols .

Pharmacological Relevance

While ZK159222 and EB1089 are end-stage bioactive molecules, the target compound serves as a versatile intermediate, highlighting its niche in early-stage synthesis.

Biological Activity

tert-Butyl ((3aS,7aR)-rel-octahydro-1H-isoindol-5-yl)carbamate is an organic compound that belongs to the class of isoindole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of 240.34 g/mol. The compound features a tert-butyl group, an isoindole core, and a carbamate functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The hydroxy group and the isoindole structure facilitate binding to these targets, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.

1. Neuroprotective Effects

Recent studies have indicated that isoindole derivatives exhibit neuroprotective properties. For example, compounds similar to this compound have shown potential in reducing neuroinflammation and protecting neuronal cells from amyloid-beta toxicity.

StudyFindings
Demonstrated that isoindole derivatives can decrease TNF-alpha levels in astrocytes treated with amyloid-beta, suggesting a protective effect against neuroinflammation.
Investigated the effects of related compounds on neuronal cell death and found that certain derivatives reduced cell death by approximately 20%.

2. Antioxidant Activity

The antioxidant properties of isoindole derivatives have been explored in various contexts. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.

CompoundIC50 (µM)Activity
M4400Weak antioxidant effect observed in vitro.

Case Study 1: Neuroprotective Effects Against Amyloid-Beta

A study investigated the effects of a related compound on astrocytes exposed to amyloid-beta (Aβ). The results indicated that treatment with the compound led to a reduction in inflammatory cytokines like TNF-alpha, suggesting a potential therapeutic role in Alzheimer's disease.

Case Study 2: Enzyme Inhibition Profile

Another study assessed the enzyme inhibition profile of related isoindole derivatives. Results showed significant inhibition of β-secretase and acetylcholinesterase activities, which are critical targets in Alzheimer's disease therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.